molecular formula C8H8ClFO B2668284 1-(4-Chloro-3-fluorophenyl)ethan-1-ol CAS No. 339001-14-8

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

Cat. No. B2668284
M. Wt: 174.6
InChI Key: CFEKSJQGYVLAET-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethan-1-ol is a chemical compound with the CAS Number: 339001-14-8 . It has a molecular weight of 174.6 . The IUPAC name for this compound is 1-(4-chloro-3-fluorophenyl)ethanol . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 1-(4-Chloro-3-fluorophenyl)ethan-1-ol is 1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 . This code provides a way to encode the molecular structure using a standard string of text. The InChI key, which is a hashed version of the full InChI, is CFEKSJQGYVLAET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(4-Chloro-3-fluorophenyl)ethan-1-ol is a liquid at room temperature . It has a molecular weight of 174.6 .

Scientific Research Applications

Photophysical Properties and Fluorophore Construction

π-Bonds and Aromatic Rings in Fluorophores

Research on molecules with nonconjugated structures and "isolated" phenyl rings, including compounds structurally related to 1-(4-Chloro-3-fluorophenyl)ethan-1-ol, demonstrates their ability to emit visible light. This phenomenon is attributed to intramolecular through-space conjugation, challenging the traditional belief that efficient fluorophores require π-bonds directly connected to aromatic rings. Such findings open new pathways for developing novel fluorophores with unique emission properties (Zhang et al., 2017).

Fluorination Agents and Chemical Synthesis

Deoxofluorination and Arylsulfinylation

The development of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride showcases its utility as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. It efficiently converts alcohols, aldehydes, ketones, and carboxylic groups to fluorinated derivatives. Its unique fluorination capabilities, including high stereoselective deoxofluoro-arylsulfinylation, highlight the potential for synthesizing fluorinated compounds for various applications (Umemoto et al., 2010).

Molecular Structures and Analysis

Molecular Structure and Hyperpolarizability

Studies on compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, related to 1-(4-Chloro-3-fluorophenyl)ethan-1-ol, provide insights into their molecular structure, FT-IR, NBO analysis, and electronic properties. Such research contributes to understanding the stability, charge distribution, and non-linear optical (NLO) properties of these molecules, potentially guiding the design of materials with specific electronic or optical characteristics (Najiya et al., 2014).

Advanced Materials and Sensing Applications

Aggregation-Induced Emission (AIE)

The synthesis of heteroatom-containing organic fluorophores demonstrates the potential of using structural analogs of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol in sensing applications. The ability of such compounds to exhibit AIE and tunable intramolecular charge transfer (ICT) properties upon protonation and deprotonation makes them promising candidates for constructing fluorescent pH sensors and chemosensors for detecting organic vapors (Yang et al., 2013).

Safety And Hazards

The safety information for 1-(4-Chloro-3-fluorophenyl)ethan-1-ol indicates that it has the GHS07 pictogram. The hazard statements are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements are P280, P301+P312, which correspond to wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, respectively .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKSJQGYVLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

Synthesis routes and methods I

Procedure details

4-Chloro-3-fluoro-benzaldehyde (5.14 g, 32.4 mmol) was dissolved in THF (100 mL) and place at −78° C. under nitrogen atmosphere. Methyl Lithium (1.6 M in diethyl ether, 22.3 mL) was added to the reaction during a period of 3 minutes maintianing the same temperature. After the addition, the reaction was stirred at room temperature for 1 h. Then, the reaction was poured over ice water and extracted with ethyl acetate and hydrochloric acid 1N. The organic layer was collected, dried with sodium sulfate, filtered and concentrated under vacuum to produce a crude, which it was chromatograph over silica gel using 50% hexane-ethyl Acetate as solvent to yield 5.1 g of 1-(4-chloro-3-fluoro-phenyl)-ethanol. 1H NMR (400 MHz, Cl3CD) δ 7.37 (t, J=8.14 Hz, 1H), 7.20 (dd, J=1.86, 10.00 Hz, 1H), 7.09 (dd, J=1.86, 8.14 Hz, 1H), 4.89 (m, 1H), 1.93 (br s, 1H), 1.49 (d, J=6.51, 3H).
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5.14 g
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100 mL
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22.3 mL
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Synthesis routes and methods II

Procedure details

Methylmagnesium bromide (22.5 mL, 31.5 mmol; 1.4 M solution in toluene/tetrahydrofuran) was added dropwise to a solution of 4-chloro-3-fluorobenzaldehyde (5.0 g, 31.5 mmol) in 100 mL of dry tetrahydrofuran at −78° C. over 15 min. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into saturated NH4Cl (100 mL). The aqueous layer was extracted with diethyl ether (3×150 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1-(4-chloro-3-fluorophenyl)ethanol (5.50 g, 100%) as a yellow oil which was used in the next step without further purification, MS (ES) m/z 175 [M+H+].
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22.5 mL
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5 g
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100 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-3-fluorobenzaldehyde (1 eq) in THF (0.3 M) at −78° C. was added 3M/Et2O MeMgBr (1.5 eq). The reaction mixture was stirred at −50° C. for 3 hrs, quenched with aqueous saturated NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated to give 1-(4-chloro-3-fluorophenyl)ethanol, which was used as such for the next step.
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